Talaporfin sodium undergoes photochemical reactions upon excitation with light of a specific wavelength (664 nm). [, ] This photochemical reaction involves the generation of singlet oxygen, a highly reactive oxygen species. []
The efficiency of these reactions can be influenced by factors like oxygen concentration, fluence rate, and the presence of serum proteins like albumin. [, ]
Mechanism of Action
Direct cell damage: Singlet oxygen can directly damage cellular components, such as lipids, proteins, and nucleic acids, leading to cell death. [, ]
Vascular shutdown: Talaporfin sodium-based PDT can induce vascular shutdown in tumors, potentially by triggering microtubule depolymerization, the formation of F-actin stress fibers, and an increase in myosin light chain phosphorylation via the RhoA/ROCK pathway. []
Immune response modulation: Preclinical studies have shown that Talaporfin sodium-based PDT can induce systemic antitumor effects mediated by CD8+ T cells, suggesting a role in stimulating the immune response against tumors. []
Physical and Chemical Properties Analysis
Talaporfin sodium is a water-soluble compound. [] It has a molecular weight of 799.69. []Specific information on other physical and chemical properties is not detailed in the provided papers.
Applications
Cancer Treatment:
Esophageal Cancer: Talaporfin sodium-based PDT is approved in Japan as a salvage treatment for local failure after chemoradiotherapy or radiotherapy in esophageal cancer. [, , , , , ] Clinical trials have demonstrated promising efficacy and safety in this context. [, ]
Lung Cancer: Talaporfin sodium-based PDT is approved in Japan for the treatment of early-stage, central-type lung cancer. [] Clinical studies have shown high complete response rates and manageable safety profiles. []
Brain Tumors: Talaporfin sodium-based PDT has been investigated as an adjuvant therapy for malignant brain tumors, particularly glioblastoma. [, ] Studies suggest potential benefits in terms of overall survival and local tumor control, especially in newly diagnosed cases. [, ]
Gastric Cancer: Case reports have highlighted the usefulness of Talaporfin sodium-based PDT in managing inoperable gastric cancer, particularly in elderly patients. [, ]
Prostate Cancer: Preclinical studies in canine models are exploring the potential of Talaporfin sodium-based PDT for focal therapy in prostate cancer, investigating its treatment effect zone and potential damage to surrounding tissues. []
Other Applications:
Treatment of Dermal Hypervascular Lesions: Research using a chicken comb model has suggested that Talaporfin sodium-based PDT could be a feasible method for treating dermal hypervascular lesions. []
Cardiac Ablation: Studies are investigating the use of Talaporfin sodium-based PDT for cardiac ablation, specifically targeting the induction of electrical conduction block in the myocardium. [, , , , , ]
Veterinary Applications: Talaporfin sodium-based PDT has been used endoscopically to treat recurrent intranasal carcinomas in dogs after radiotherapy. []
Future Directions
Optimization of PDT Protocols: Further research is needed to optimize PDT protocols for various cancer types, focusing on factors such as drug-light interval, laser fluence, and light delivery methods to enhance efficacy and minimize side effects. [, ]
Expanding Clinical Applications: Exploring the application of Talaporfin sodium-based PDT in other types of cancer, as well as in non-cancerous conditions, such as benign prostatic hyperplasia and other hypervascular lesions. []
Combination Therapies: Investigating the potential of combining Talaporfin sodium-based PDT with other treatment modalities, such as chemotherapy or immunotherapy, to achieve synergistic effects. []
Understanding Mechanisms of Action: Further studies are needed to better understand the detailed mechanisms underlying Talaporfin sodium-based PDT, including its effects on tumor vasculature, the immune system, and specific cell death pathways. []
Developing Novel PDT Systems: Exploring new technologies for Talaporfin sodium-based PDT, such as novel light delivery systems, nanoparticles for targeted drug delivery, and the development of pulse-intensity-domain depth-controlled PDT techniques. [, ]
Related Compounds
Mono-L-aspartyl chlorin e6
Compound Description: Mono-L-aspartyl chlorin e6 is another name for Talaporfin sodium. It is a second-generation photosensitizer used in photodynamic therapy (PDT) for various malignant tumors. [] It is known for its relatively rapid clearance from the body, which contributes to its lower risk of skin phototoxicity compared to first-generation photosensitizers like Porfimer sodium. [, ]
Porfimer sodium
Compound Description: Porfimer sodium (Photofrin®) is a first-generation photosensitizer used in PDT. [, ] It is known for its limitations, including the need for prolonged light shielding (several weeks) and a higher incidence of skin phototoxicity compared to second-generation photosensitizers like Talaporfin sodium. [, ]
Relevance: Porfimer sodium is relevant to Talaporfin sodium as a comparator compound. Both are photosensitizers used in PDT, but Talaporfin sodium offers advantages such as faster clearance and lower skin phototoxicity. [, ]
Laserphyrin®
Compound Description: Laserphyrin® is the brand name for Talaporfin sodium, a photosensitizer used in PDT. [, , , , ] It is typically administered intravenously and activated with a specific wavelength of light (664 nm) to induce cell death in targeted tissues. [, ]
NPe6
Compound Description: NPe6 is a code name used during the development of Talaporfin sodium (mono-l-aspartyl chlorin e6). []
Fluo-4 AM
Compound Description: Fluo-4 AM is a fluorescent calcium indicator used to track changes in intracellular calcium concentrations. [, ] In studies related to Talaporfin sodium, Fluo-4 AM was used to monitor the immediate response of myocardial cells to oxidative stress induced by extracellular photosensitization reactions. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SG2057 is a pentyldioxy linked PBD dimer which binds sequence selectively in the minor groove of DNA forming DNA interstrand and intrastrand cross-linked adducts, and also mono-adducts depending on sequence. SG2057 has multilog differential in vitro cytotoxicity against a panel of human tumour cell lines with a mean GI(50) of 212 pM. The agent is highly efficient at producing DNA interstrand cross-links in cells which form rapidly and persist over a 48 h period. Significant antitumor activity was demonstrated in several human tumor xenograft models.
FTY720 is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. FTY720 is phosphorylated by sphingosine kinases in vivo, and then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. FTY720 (S)-phosphate is the single stereoisomer formed by phosphorylation of FTY720 in vivo, as determined in rats and humans. It exhibits Ki values of 2.1, 5.9, 23, and 2.2 nM for S1P1,3,4,5, respectively, whereas the R enantiomer binds with 5 to 130-fold lower affinity. FTY720 (S)-phosphate causes internalization of S1P1 on lymphocytes, abrogating S1P-dependent egress of lymphocytes from lymphoid organs. It also enhances endothelial barrier function,5 stimulates the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc16 and inhibits cytosolic phospholipase A2 activity. A sphingosine 1-phosphate (S1PR) receptor agonist FTY720P is the bioactive form of the novel immunosuppressive drug fingolimod (FTY720). FTY720 is converted to FTY720P by sphingosine kinase and the (S)-isomer acts as an agonist to four S1P receptors (S1P1,3,4,5) with IC50s of 2.1, 5.9, 23 and 2.2 nM respectively. The R isomer binds with 5-10 fold lower affinity. FTY720P improves the survival of neonatal rat oligodendrocytes, regulates oligodendrocyte progenitor cells differentiation, promotes astrocyte migration via extracellular signal-regulated kinase (ERK) signaling. Recently published results indicate involvement of FTY720P in complete viral clearance of persistent infection caused by clone 13 of lymphotic choriomeningitis virus (LCMV). (S)-FTY720P is a potent immune modulator. It acts on S1P1, S1P3, S1P4, and S1P5.
SJG-136 has been used in trials studying the treatment of Recurrent Fallopian Tube Cancer, Secondary Acute Myeloid Leukemia, de Novo Myelodysplastic Syndromes, Recurrent Ovarian Epithelial Cancer, and Secondary Myelodysplastic Syndromes, among others. DNA Minor Groove Binding Agent SG2000 is a sequence-selective pyrrolobenzodiazepine (PBD) dimer with potential antineoplastic activity. Following intravenous administration, DNA minor groove binding agent SG2000 preferentially and covalently binds to purine-GATC-pyrimidine sequences, with the imine/carbinolamine moieties of SG2000 binding to the N2 positions of guanines on opposite strands of DNA. This induces interstrand cross-links and inhibits both DNA replication and gene transcription, which lead to the inhibition of cell growth. With a preference for binding to purine-GATC-pyrimidine sequences, SG2000 adducts do not appear to be susceptible to p53-mediated DNA excision repair.
SG3199 is a PBD dimer which binds in the minor groove of DNA, and forms covalent DNA interstrand cross-links in naked linear plasmid DNA. SG3199 is potently cytotoxic against a panel of human solid tumour and haematological cancer cell lines.
S-Gboxin is an active analogue of Gboxin with potent antitumour activity. S-Gboxin inhibits growth of mouse and human glioblastoma (GBM) with an IC50 of 470 nM. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Gboxin inhibits the growth of primary mouse and human glioblastoma cells but not that of mouse embryonic fibroblasts or neonatal astrocytes. Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells.